molecular formula C19H21N3O B11559934 2-[(2-methylphenyl)amino]-N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide (non-preferred name)

2-[(2-methylphenyl)amino]-N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide (non-preferred name)

Cat. No.: B11559934
M. Wt: 307.4 g/mol
InChI Key: NTQXAFHZDAIPKI-JOOIDHKUSA-N
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Description

2-[(2-methylphenyl)amino]-N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various fields of science. This compound features a hydrazide functional group, which is often associated with significant biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methylphenyl)amino]-N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide typically involves the reaction of 2-methylphenylamine with acetohydrazide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is often optimized for cost-effectiveness and efficiency, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(2-methylphenyl)amino]-N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or hydrazines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

2-[(2-methylphenyl)amino]-N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-methylphenyl)amino]-N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-methylphenyl)amino]acetohydrazide
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

2-[(2-methylphenyl)amino]-N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

2-(2-methylanilino)-N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]acetamide

InChI

InChI=1S/C19H21N3O/c1-15-8-6-7-11-18(15)20-14-19(23)22-21-16(2)12-13-17-9-4-3-5-10-17/h3-13,20H,14H2,1-2H3,(H,22,23)/b13-12+,21-16+

InChI Key

NTQXAFHZDAIPKI-JOOIDHKUSA-N

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C(\C)/C=C/C2=CC=CC=C2

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=C(C)C=CC2=CC=CC=C2

Origin of Product

United States

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